N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an indole, a triazole, and a sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Indole Synthesis: The indole moiety can be introduced through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The triazole and indole units are then coupled using a suitable linker, often involving a sulfanyl group. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Assembly: The final step involves the acylation of the coupled intermediate with 2,4-dimethylphenyl acetic acid under conditions that promote amide bond formation, such as the use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. The presence of the indole and triazole rings suggests it could exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The indole and triazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of these targets. The sulfanyl group may also play a role in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide shares similarities with other indole-triazole derivatives, such as:
- N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- N-(2,4-Dimethylphenyl)-2-{[5-(1H-indol-3-YL)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring, in particular, can influence its electronic properties and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H25N5O2S |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-17-11-12-23(18(2)13-17)29-25(33)16-35-27-31-30-26(22-15-28-24-10-5-4-9-21(22)24)32(27)19-7-6-8-20(14-19)34-3/h4-15,28H,16H2,1-3H3,(H,29,33) |
InChI Key |
WZMAFTWDFVDFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.